15-Chloropentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Chloropentadecanoic acid is a chlorinated fatty acid derivative of pentadecanoic acid It is characterized by the presence of a chlorine atom at the 15th carbon position of the pentadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Chloropentadecanoic acid can be synthesized through several methods. One common approach involves the chlorination of pentadecanoic acid. This process typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where pentadecanoic acid is reacted with chlorinating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 15-Chloropentadecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 15-hydroxypentadecanoic acid when treated with reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or aldehydes depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed:
15-Hydroxypentadecanoic Acid: Formed through reduction.
15-Pentadecanone: Formed through oxidation.
Scientific Research Applications
15-Chloropentadecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 15-Chloropentadecanoic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, influence membrane fluidity, and affect signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Pentadecanoic Acid: The non-chlorinated parent compound.
15-Hydroxypentadecanoic Acid: A hydroxylated derivative.
15-Bromopentadecanoic Acid: A brominated analog.
Uniqueness: 15-Chloropentadecanoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated and other halogenated counterparts. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C15H29ClO2 |
---|---|
Molecular Weight |
276.84 g/mol |
IUPAC Name |
15-chloropentadecanoic acid |
InChI |
InChI=1S/C15H29ClO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18) |
InChI Key |
LTXSBXRSRAOCSA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCl)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.